1-(4-Methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-(4-Methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 4-methyl-5-vinylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-5-vinylpyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
- 1-Methyl-4-(5-vinyl-pyridin-2-yl)-piperazine
Uniqueness
1-(4-Methyl-5-vinylpyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C12H17N3/c1-3-11-9-14-12(8-10(11)2)15-6-4-13-5-7-15/h3,8-9,13H,1,4-7H2,2H3 |
InChI Key |
PIEFQZCTRWHPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCNCC2 |
Origin of Product |
United States |
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